molecular formula C8H15NO7S B1281514 Boc-L-cysteic acid CAS No. 277316-57-1

Boc-L-cysteic acid

Cat. No.: B1281514
CAS No.: 277316-57-1
M. Wt: 269.27 g/mol
InChI Key: OBDTYOCDTWYTGV-YFKPBYRVSA-N
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Description

Boc-L-cysteic acid is a useful research compound. Its molecular formula is C8H15NO7S and its molecular weight is 269.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enzyme Characterization and Synthesis

  • Enzyme Purification and Characterization : Boc-L-cysteic acid plays a role in the study of enzymes. Wu (1982) purified enzymes like cysteic and cysteine sulfinic acids decarboxylase from bovine brain, crucial for synthesizing taurine and gamma-aminobutyric acid, respectively (Wu, 1982).
  • Synthesis of Derivatives : Hubbuch et al. (1979) discussed the synthesis of N-protected cysteic acid derivatives like N-(tert-Butyloxycarbonyl)-L-cysteic acid and their activated esters, demonstrating the compound's versatility in chemical synthesis (Hubbuch, Danho, & Zahn, 1979).

Electrochemical and Sensor Applications

  • Chiral Electrochemical Sensing : Nie et al. (2013) developed a chiral electrochemical sensor using cysteic acid modified electrodes to discriminate tyrosine enantiomers, indicating its potential in analytical chemistry (Nie, Bo, Wang, Zeng, & Guo, 2013).
  • Electrocatalytic Oxidation and Determination : Raoof, Ojani, and Karimi-Maleh (2008) investigated the electrochemical behavior of L-cysteic acid at modified carbon paste electrodes, underlining its significance in electrocatalytic applications (Raoof, Ojani, & Karimi-Maleh, 2008).

Medical and Pharmaceutical Research

  • Amino Acid Derivatives in Cancer Treatment : Drąg-Zalesińska et al. (2015) explored the anticancer role of betulin derivatives, including this compound derivatives, in human epidermoid carcinoma cells, highlighting its potential in cancer therapeutics (Drąg-Zalesińska et al., 2015).

Boronic Acid Research

  • Boronic Acid Applications : Lacina, Skládal, and James (2014) and Huang et al. (2012) discuss the uses of boronic acids in various research areas, which can be linked to the use of compounds like this compound in sensing and other applications, demonstrating the compound's relevance in broader chemical research (Lacina, Skládal, & James, 2014), (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).

Safety and Hazards

Boc-L-cysteic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

Mechanism of Action

Target of Action

Boc-L-cysteic acid is primarily used in peptide and protein science as a protecting group for the cysteine thiol group . It enables a vast array of peptide and protein chemistry, including the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Mode of Action

The this compound acts as a protecting group for the cysteine thiol group, facilitating increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine . This allows for the synthesis of complex disulfide-rich peptides and proteins .

Biochemical Pathways

The biosynthesis of L-cysteine from L-serine in enteric bacteria such as E. coli and Salmonella typhimurium proceeds via a two-step pathway . L-Serine undergoes a substitution of its β-hydroxyl with a thiol in two steps . This compound, as a protecting group, plays a crucial role in these biochemical pathways.

Pharmacokinetics

It is known that the compound is soluble in water , which suggests it could have good bioavailability. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The primary result of this compound’s action is the facilitation of peptide and protein synthesis. By acting as a protecting group for the cysteine thiol group, it enables the synthesis of complex disulfide-rich peptides and proteins . This has significant implications for biochemical research and drug development.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s solubility in water suggests that it may be more effective in aqueous environments. Additionally, the compound’s stability may be affected by factors such as temperature and pH, although more research is needed to fully understand these influences.

Biochemical Analysis

Biochemical Properties

Boc-L-cysteic acid plays a significant role in biochemical reactions due to its structural similarity to cysteine. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cysteine sulfinic acid decarboxylase, an enzyme that catalyzes the conversion of cysteine sulfinic acid to hypotaurine. This compound can also interact with proteins that contain disulfide bonds, influencing their folding and stability .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the redox state of cells by interacting with thiol-containing proteins, thereby affecting cellular signaling pathways that rely on redox regulation. Additionally, it can impact gene expression by modifying the activity of transcription factors that are sensitive to changes in the cellular redox state .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and inhibit or activate their activity. For example, this compound can inhibit the activity of cysteine proteases by forming a covalent bond with the active site cysteine residue. This inhibition can lead to changes in protein degradation and turnover. Additionally, this compound can influence gene expression by modifying the activity of transcription factors through redox-dependent mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but it can degrade under certain conditions, such as exposure to strong acids or bases. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may result in altered cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular function by modulating redox-sensitive signaling pathways. At high doses, this compound can exhibit toxic effects, such as oxidative stress and cell death. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized to taurine through the action of cysteine sulfinic acid decarboxylase. This conversion is crucial for maintaining cellular redox balance and supporting various physiological functions. Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in sulfur amino acid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can interact with amino acid transporters, such as the cystine/glutamate antiporter, to facilitate its uptake into cells. Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its biochemical effects. It can be directed to the cytoplasm, mitochondria, or other organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its activity and function, as it interacts with different biomolecules in distinct cellular environments .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO7S/c1-8(2,3)16-7(12)9-5(6(10)11)4-17(13,14)15/h5H,4H2,1-3H3,(H,9,12)(H,10,11)(H,13,14,15)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDTYOCDTWYTGV-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CS(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CS(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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